![molecular formula C18H22F3N3S B2384615 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-22-2](/img/structure/B2384615.png)
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
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Overview
Description
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine (4-TBBS-NEE-6-TFM-2-PY) is an organosulfur compound that has been studied for its potential applications in scientific research and laboratory experimentation. This molecule contains a sulfur atom, a tert-butyl group, a benzyl group, a trifluoromethyl group, and a pyrimidine ring. It has been synthesized from a variety of starting materials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Scientific Research Applications
- The compound was synthesized using new methods from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reactions . This approach improved yield and simplified purification.
- Substituted 2-iodophenols with protected hydroxyl groups (such as our compound) serve as key intermediates to introduce steric bulk groups into these catalysts via Suzuki coupling or Ullmann coupling reactions .
- Although not explicitly mentioned for this compound, benzyl-protected derivatives have been explored for their anti-inflammatory properties .
Synthesis and Characterization
Steric Bulk Introduction for Non-Metallocene Complexes
Anti-Inflammatory Properties
Antitumor Activity
Alternative Synthesis Method
Mechanism of Action
Target of Action
The primary target of this compound is the Nav1.7 voltage-gated sodium channel . This channel plays a crucial role in the generation and conduction of action potentials, particularly in neurons and muscle cells.
Mode of Action
The compound acts as a state-dependent inhibitor of the Nav1.7 channel . This means it binds to the channel in a specific state (usually the open or inactivated state), preventing the normal flow of sodium ions through the channel. This inhibition disrupts the generation and propagation of action potentials, leading to a decrease in neuronal excitability.
Result of Action
The molecular effect of this compound is the inhibition of Nav1.7 channels, leading to a decrease in neuronal excitability . On a cellular level, this could result in a reduced response to pain signals.
properties
IUPAC Name |
4-[(4-tert-butylphenyl)methylsulfanyl]-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3S/c1-5-22-16-23-14(18(19,20)21)10-15(24-16)25-11-12-6-8-13(9-7-12)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIFMFIIHZRPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SCC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine |
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